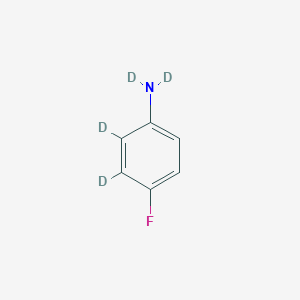
4-氟苯胺-2,3,5,6-d4
描述
4-Fluoroaniline-2,3,5,6-d4 is an isotope labelled compound of 4-Fluoroaniline . It is a degradation product of Ezetimibe . It is used as an analytical reagent in the enzymic detection of glucose .
Molecular Structure Analysis
The molecular formula of 4-Fluoroaniline-2,3,5,6-d4 is C6H2D4FN . Its molecular weight is 115.14 .科学研究应用
- 4-Fluoroaniline is a common building block in medicinal chemistry and related fields .
- It is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl .
- For example, it has been used in the synthesis of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives, which have been evaluated as novel anticancer agents .
- 4-Fluoroaniline has been evaluated for the production of ligands for homogeneous catalysis .
- In this application, the 4-Fluoroaniline acts as a building block in the synthesis of complex ligands, which are then used in catalytic reactions .
- 4-Fluoroaniline is a subject of study in environmental science, particularly in the context of biodegradation .
- Research has been conducted into the aerobic degradation of 4-Fluoroaniline and 2,4-difluoroaniline, with a focus on the performance and microbial community in response to the inocula .
- This research is important for understanding how these compounds, which can be pollutants, are broken down in the environment .
Pharmaceuticals and Agrochemicals
Homogeneous Catalysis
Environmental Biodegradation
- 4-Fluoroaniline is used as an analytical reagent in the enzymic detection of glucose .
- In this application, 4-Fluoroaniline may be used as a standard or control in assays designed to detect glucose .
- 4-Fluoroaniline has been used in the passivation of perovskite solar cells .
- In this application, 4-Fluoroaniline and other fluoroaromatic amines are used as additives to enhance the stability of the perovskite films, thereby improving the efficiency of the solar cells .
- The power conversion efficiency was enhanced beyond 20% for the device passivated with a fluoroaromatic amine, compared to the 15.08% of the pristine device without any passivation .
- “4-Fluoroaniline-2,3,5,6-d4” is an isotopically labeled version of 4-Fluoroaniline .
- Isotopically labeled compounds are often used in scientific research to trace the behavior of atoms in a molecule or reaction .
- For example, “4-Fluoroaniline-2,3,5,6-d4” could be used to study the metabolic pathways of 4-Fluoroaniline in a biological system .
Analytical Chemistry
Perovskite Solar Cells
Isotope Labeling
- “4-Fluoroaniline-2,3,5,6-d4” is a degradation product of Ezetimibe .
- Ezetimibe is a drug used to lower cholesterol levels .
- The study of the degradation products of pharmaceuticals is important for understanding their stability, metabolism, and potential environmental impact .
- Isotopes are used for imaging, diagnosis, and newborn screening in organic chemistry .
- “4-Fluoroaniline-2,3,5,6-d4”, being an isotopically labeled version of 4-Fluoroaniline, could be used in these applications .
Degradation Product of Ezetimibe
Organic Chemistry
Hydrogenation of 4-Nitrofluorobenzene
属性
IUPAC Name |
N,N,2,3-tetradeuterio-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,3D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCOLNOCZKSDF-CWYMZFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=CC=C1N([2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,3-tetradeuterio-4-fluoroaniline | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)
![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)
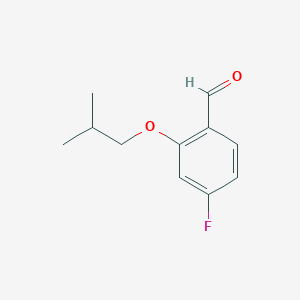
![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)

![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)
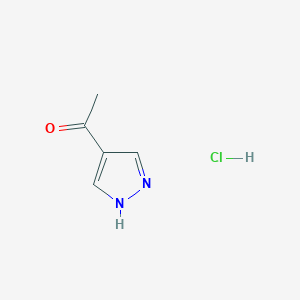
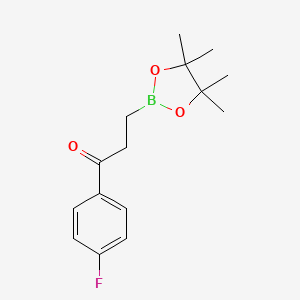
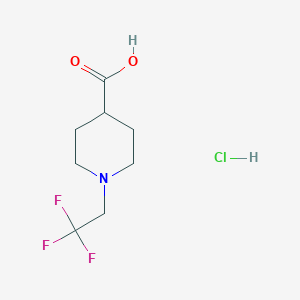
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)
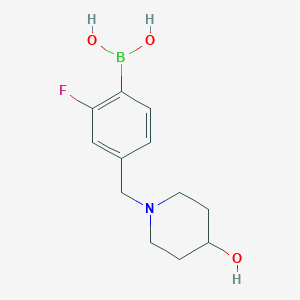
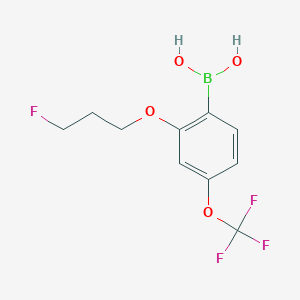
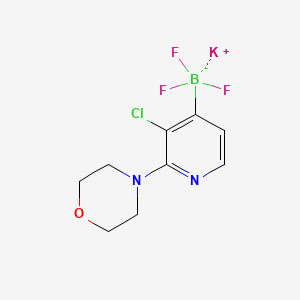
![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)